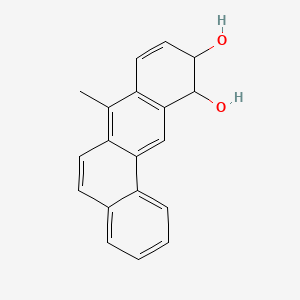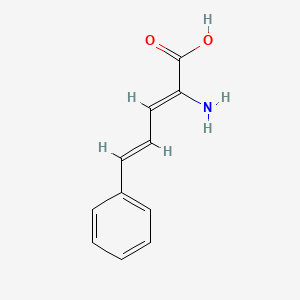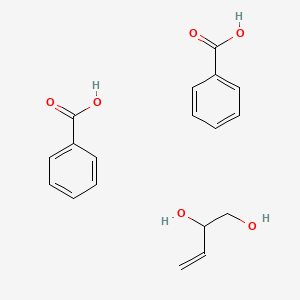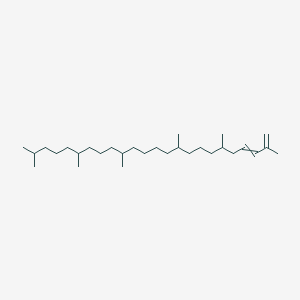![molecular formula C16H16O2 B14440767 1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one CAS No. 73913-45-8](/img/structure/B14440767.png)
1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one is an organic compound with the molecular formula C16H16O2 It is a derivative of propanone, featuring a hydroxy group and a phenyl group attached to the propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms the desired ketone with the phenyl group attached to the carbonyl carbon .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These methods offer advantages such as higher yields, selectivity, and environmentally friendly conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with biological molecules. The phenyl group can engage in π-π interactions, influencing the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: Similar structure but lacks the hydroxy group.
Benzylacetone: Similar structure with a different substitution pattern.
Hydroxyacetophenone: Contains a hydroxy group and a phenyl group but differs in the position of the functional groups
Uniqueness
1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
73913-45-8 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1-[3-[hydroxy(phenyl)methyl]phenyl]propan-1-one |
InChI |
InChI=1S/C16H16O2/c1-2-15(17)13-9-6-10-14(11-13)16(18)12-7-4-3-5-8-12/h3-11,16,18H,2H2,1H3 |
Clave InChI |
IEPKFWRWVDPTNK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC(=C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)




methanone](/img/structure/B14440711.png)








